6-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hcl
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Overview
Description
6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzofuran ring and a spiro connection to a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzofuran ring followed by the introduction of the fluorine atom at the 6th position. The spirocyclic structure is then formed by cyclization with a piperidine derivative. The final step involves the conversion to the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The production process must also ensure the purity and consistency of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Industry: The compound’s unique structure and properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The spirocyclic structure and fluorine substitution can influence its binding affinity and selectivity, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic benzofuran derivatives and fluorinated piperidine compounds. Examples include:
- 6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] (without the hydrochloride salt)
- 6-Chloro-3H-spiro[benzofuran-2,4’-piperidine]
- 6-Methyl-3H-spiro[benzofuran-2,4’-piperidine]
Uniqueness
6-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
6-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-2-1-9-8-12(15-11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGMFCXVORJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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